N-(2-chlorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Description

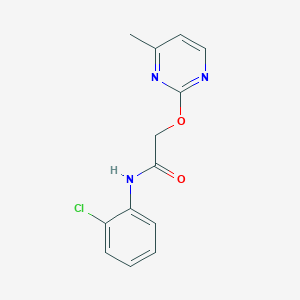

N-(2-Chlorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an acetamide derivative featuring a 2-chlorophenyl group linked via an oxygen atom to a 4-methylpyrimidinyl moiety. Its molecular formula is C₁₈H₁₄ClNO₄, with an average molecular weight of 343.76 g/mol (monoisotopic mass: 343.061136) .

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-9-6-7-15-13(16-9)19-8-12(18)17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGBEDIKVJULFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a 2-chlorophenyl group and a 4-methylpyrimidin-2-yl ether moiety linked to an acetamide functional group. Its structural formula can be represented as:

This unique structure allows for interactions with various biological targets, which will be discussed in the following sections.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes or modulating receptor activity, influencing various signaling pathways.

Target Enzymes and Pathways

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyrimidine rings have exhibited significant activity against viral targets, showing improved efficacy compared to standard antiviral agents .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of related compounds have been documented extensively. In vitro studies demonstrated that certain pyrimidine derivatives possess notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .

Case Studies

- Study on Antiviral Activity : A study published in MDPI reported that compounds with similar structures showed enhanced reverse transcriptase inhibitory activity, indicating a promising avenue for developing antiviral agents targeting HIV .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial effects of pyrimidine derivatives, where modifications led to increased potency against bacterial strains such as E. coli and S. aureus .

Research Findings Summary Table

Comparison with Similar Compounds

Structural Comparisons

Core Backbone Modifications

- Oxygen vs. Sulfur Linkages: The target compound has an ether (-O-) linkage between the acetamide and pyrimidine. In contrast, analogs like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () use a thioether (-S-) bridge. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () further demonstrates how thio linkages impact NMR profiles (e.g., SCH₂ protons at δ 4.12) .

Heterocyclic Ring Variations

- Pyrimidine vs. Thiadiazole/Quinazoline: Compounds like 2-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide () replace pyrimidine with a 1,3,4-thiadiazole ring, altering electronic properties and steric bulk. This substitution may enhance metabolic stability but reduce π-π stacking interactions .

Substituent Effects

- Halogen Position :

- Methyl vs.

Physicochemical Properties

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-chlorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting substituted pyrimidine thiols with chloroacetamides in refluxing ethanol . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetone), reaction time (typically 6–12 hours), and stoichiometric ratios (1:1 to 1:1.2). Monitoring via TLC or HPLC ensures completion. For pyrimidine-oxy linkages, mild alkaline conditions (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Key signals include the pyrimidine ring protons (δ 6.0–8.5 ppm) and the acetamide NH (δ ~10 ppm). The 2-chlorophenyl group shows distinct aromatic splitting patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation.

- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:

- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .

- Kinase inhibition assays (e.g., EGFR or CDK2) with IC₅₀ determination via fluorescence-based methods .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during X-ray structure determination of this compound?

- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of twinned data via the TWIN/BASF commands . For disorder, apply PART/SUMP restraints and analyze anisotropic displacement parameters. Data collection at low temperature (100 K) reduces thermal motion artifacts .

Q. What strategies address discrepancies between computational (DFT) and experimental (XRD) bond-length data for the pyrimidine-oxy moiety?

- Methodological Answer : Discrepancies >0.02 Å may arise from crystal packing effects or solvent interactions. Perform:

- Hirshfeld surface analysis to quantify intermolecular forces .

- Gas-phase DFT optimization (B3LYP/6-311+G(d,p)) to isolate electronic effects .

Q. How can structure-activity relationships (SAR) be explored for the 2-chlorophenyl and pyrimidine substituents?

- Methodological Answer : Synthesize derivatives with:

- Halogen substitution (e.g., 3-Cl, 4-F) on the phenyl ring to probe electronic effects.

- Pyrimidine modifications (e.g., 4,6-dimethyl vs. 4-amino) to assess steric/electronic contributions .

Q. What analytical techniques resolve stability issues (e.g., hydrolysis) in aqueous buffers?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–60°C, monitoring degradation via UPLC-MS .

- Kinetic modeling : Use pseudo-first-order kinetics to predict shelf-life under physiological conditions .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., metabolic instability). Address via:

- Metabolite identification (LC-MS/MS) to detect rapid oxidation or glucuronidation.

- Prodrug design : Introduce ester or phosphonate groups to enhance bioavailability .

Specialized Method Development

Q. What protocols validate the compound’s purity for pharmacological studies (e.g., >99%)?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:IPA 90:10) to detect enantiomeric impurities.

- NMR relaxation studies (T₁/T₂ measurements) to identify low-level impurities undetected by conventional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.